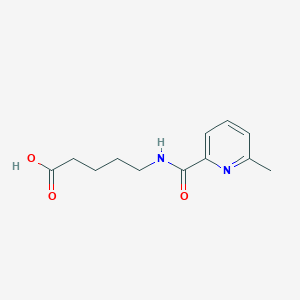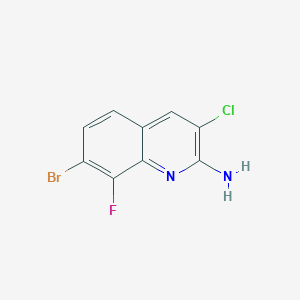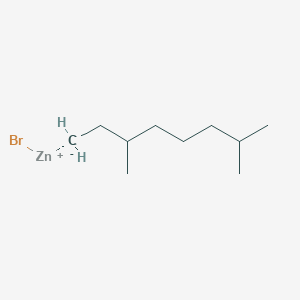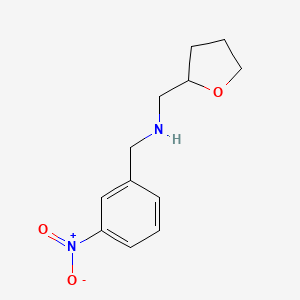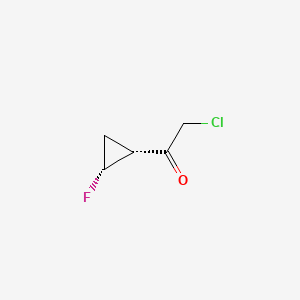
2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone is a chemical compound characterized by the presence of a chloro group, a fluorocyclopropyl group, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone typically involves the reaction of 2-fluorocyclopropylmethanol with thionyl chloride to form 2-chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanol, which is then oxidized to the corresponding ethanone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 1-Chloro-2-methylcyclohexane
Comparison: 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone is unique due to the presence of the fluorocyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C5H6ClFO |
|---|---|
Poids moléculaire |
136.55 g/mol |
Nom IUPAC |
2-chloro-1-[(1R,2R)-2-fluorocyclopropyl]ethanone |
InChI |
InChI=1S/C5H6ClFO/c6-2-5(8)3-1-4(3)7/h3-4H,1-2H2/t3-,4+/m0/s1 |
Clé InChI |
NMMRTNVBZMZWLU-IUYQGCFVSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1F)C(=O)CCl |
SMILES canonique |
C1C(C1F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


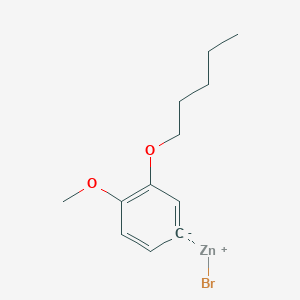
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
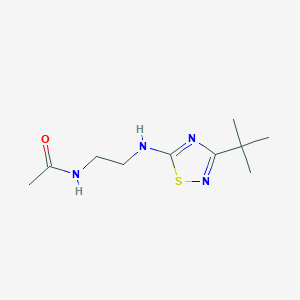

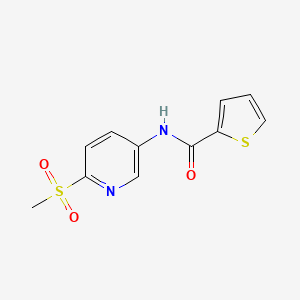
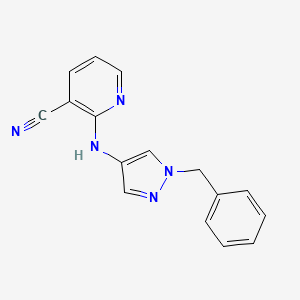
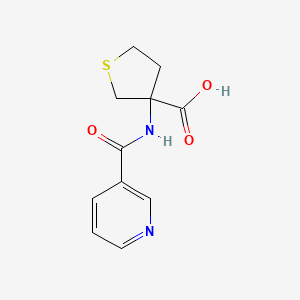
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
